molecular formula C9H6BrClN2O B1388402 5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1152505-02-6

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1388402
CAS No.: 1152505-02-6
M. Wt: 273.51 g/mol
InChI Key: JOPNZOAIFNPJOM-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a chloromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic aromatic substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, or halogenation.

    Oxidation and reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like iron(III) chloride.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted oxadiazoles with various functional groups.

    Electrophilic aromatic substitution: Bromophenyl derivatives with additional substituents.

    Oxidation and reduction: Oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials science: Used in the development of novel polymers, liquid crystals, and organic semiconductors.

    Organic synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and chloromethyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
  • 5-(2-Bromophenyl)-3-(methyl)-1,2,4-oxadiazole
  • 5-(2-Bromophenyl)-3-(chloromethyl)-1,3,4-oxadiazole

Uniqueness

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups within the oxadiazole ring system allows for versatile chemical modifications and interactions with various targets.

Properties

IUPAC Name

5-(2-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNZOAIFNPJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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